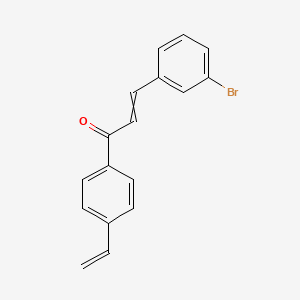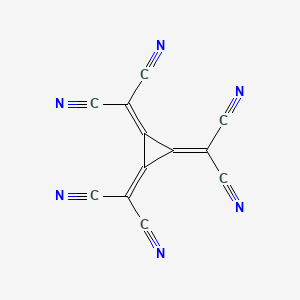
2,2',2''-(Cyclopropane-1,2,3-triylidene)tripropanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tris(dicyanomethylene)cyclopropane is a unique organic compound characterized by a cyclopropane ring substituted with three dicyanomethylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tris(dicyanomethylene)cyclopropane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of diazomethane with alkenes can yield cyclopropane derivatives .
Industrial Production Methods: While specific industrial production methods for 1,2,3-Tris(dicyanomethylene)cyclopropane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the reactive nature of the intermediates involved.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Tris(dicyanomethylene)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane derivatives with additional oxygen-containing functional groups, while reduction can produce simpler hydrocarbon derivatives .
Aplicaciones Científicas De Investigación
1,2,3-Tris(dicyanomethylene)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials, including polymers and electronic components
Mecanismo De Acción
The mechanism by which 1,2,3-Tris(dicyanomethylene)cyclopropane exerts its effects involves its interaction with molecular targets through its highly reactive dicyanomethylene groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The cyclopropane ring’s strain also contributes to its reactivity, making it a versatile compound in synthetic chemistry .
Comparación Con Compuestos Similares
1,2-Dicyanomethylene-cyclopropane: Similar structure but with fewer dicyanomethylene groups.
1,3-Dicyanomethylene-cyclopropane: Another variant with different substitution patterns.
Cyclopropane: The parent compound without any dicyanomethylene groups.
Uniqueness: This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
58608-57-4 |
|---|---|
Fórmula molecular |
C12N6 |
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
2-[2,3-bis(dicyanomethylidene)cyclopropylidene]propanedinitrile |
InChI |
InChI=1S/C12N6/c13-1-7(2-14)10-11(8(3-15)4-16)12(10)9(5-17)6-18 |
Clave InChI |
MMVCMLWPITZPCN-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(=C1C(=C(C#N)C#N)C1=C(C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
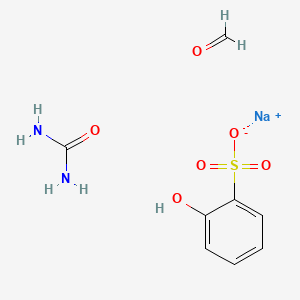


![4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14623830.png)
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)


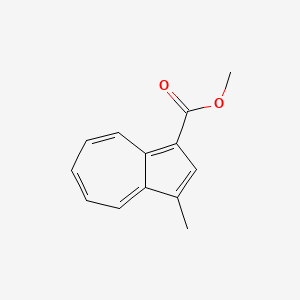
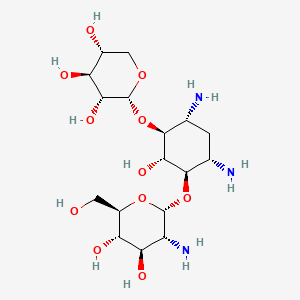
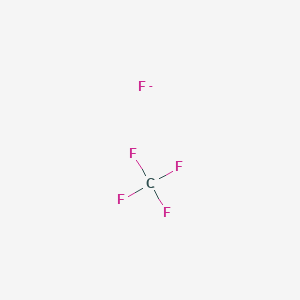
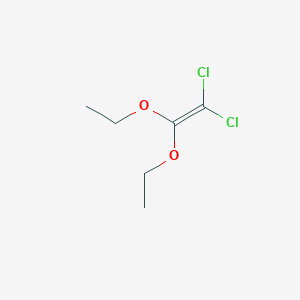
![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
